molecular formula C12H13N3OS2 B11278336 4-amino-N-methyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-N-methyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B11278336
M. Wt: 279.4 g/mol
InChI Key: UTESYVOLWWWSAA-UHFFFAOYSA-N
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Description

4-AMINO-N-METHYL-3-(4-METHYLPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE is an organic compound with a complex structure that includes an amino group, a methyl group, a phenyl group, and a thiazole ring

Preparation Methods

The synthesis of 4-AMINO-N-METHYL-3-(4-METHYLPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a thiourea derivative with α-haloketones under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using a suitable phenyl derivative.

    Amino Group Addition: The amino group can be added through a nucleophilic substitution reaction using an appropriate amine.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar reagent.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

4-AMINO-N-METHYL-3-(4-METHYLPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the thiazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.

Scientific Research Applications

4-AMINO-N-METHYL-3-(4-METHYLPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-AMINO-N-METHYL-3-(4-METHYLPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

4-AMINO-N-METHYL-3-(4-METHYLPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE can be compared with similar compounds such as:

    4-AMINO-N-METHYL-3-(4-METHYLPHENYL)-2-THIAZOLECARBOXAMIDE: This compound lacks the sulfanyl group, which may affect its reactivity and biological activity.

    4-AMINO-N-METHYL-3-(4-METHYLPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-ACETAMIDE: This compound has an acetamide group instead of a carboxamide group, which may influence its solubility and pharmacokinetic properties.

Properties

Molecular Formula

C12H13N3OS2

Molecular Weight

279.4 g/mol

IUPAC Name

4-amino-N-methyl-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H13N3OS2/c1-7-3-5-8(6-4-7)15-10(13)9(11(16)14-2)18-12(15)17/h3-6H,13H2,1-2H3,(H,14,16)

InChI Key

UTESYVOLWWWSAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NC)N

Origin of Product

United States

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